BenchChemオンラインストアへようこそ!

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide

medicinal chemistry structure-activity relationship linker optimization

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide (CAS 2097864-40-7, molecular formula C20H20FNOS, MW 341.4 g/mol) is a synthetic benzothiophene derivative featuring a 3-(2-fluorophenyl)propanamide side chain linked via a propan-2-yl spacer to the benzothiophene-3-yl core. The compound is an N-acylated analog of 3-APBT (3-(2-aminopropyl)benzothiophene), a characterized monoamine releasing agent and serotonin 5-HT2 receptor agonist.

Molecular Formula C20H20FNOS
Molecular Weight 341.44
CAS No. 2097864-40-7
Cat. No. B2458137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide
CAS2097864-40-7
Molecular FormulaC20H20FNOS
Molecular Weight341.44
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3F
InChIInChI=1S/C20H20FNOS/c1-14(12-16-13-24-19-9-5-3-7-17(16)19)22-20(23)11-10-15-6-2-4-8-18(15)21/h2-9,13-14H,10-12H2,1H3,(H,22,23)
InChIKeyZGMXFNPPVFEEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Technical Brief: N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide (CAS 2097864-40-7) — Structural Identity, Class Affiliation, and Procurement Context


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide (CAS 2097864-40-7, molecular formula C20H20FNOS, MW 341.4 g/mol) is a synthetic benzothiophene derivative featuring a 3-(2-fluorophenyl)propanamide side chain linked via a propan-2-yl spacer to the benzothiophene-3-yl core . The compound is an N-acylated analog of 3-APBT (3-(2-aminopropyl)benzothiophene), a characterized monoamine releasing agent and serotonin 5-HT2 receptor agonist [1]. This substance is cataloged in the Wiley 'Mass Spectra of Designer Drugs 2024' spectral library, confirming the availability of a verified GC-MS reference spectrum for forensic and toxicological identification [2]. In the ZINC database (entry ZINC9576), the compound is listed as orphaned with zero commercial vendors, indicating that procurement currently requires custom synthesis [3]. No primary research articles, patents, or authoritative databases report quantitative pharmacological or ADME data specific to this compound as of the knowledge cutoff date.

Why Generic Substitution Fails: Structural and Pharmacological Non-Equivalence of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide vs. Closest In-Class Analogs


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide cannot be interchanged with its closest structural analogs because three key molecular features differentiate it: (i) the ethylene (-CH2CH2-) spacer between the carbonyl and the 2-fluorophenyl ring, which is absent in the benzamide analog (CAS 2034617-38-2), alters linker length, conformational flexibility, and hydrogen-bonding geometry; (ii) the 2-fluorophenyl substitution pattern, which impacts electron distribution and metabolic stability differently than the 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl congeners; and (iii) the amide bond formation at the primary amine of the 3-APBT scaffold, which neutralizes the basic amine and fundamentally alters the protonation state, target engagement profile, and blood-brain barrier permeability relative to the free amine 3-APBT. The closest congener, N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide (CAS 2034617-38-2, MW 313.4), differs by a ΔMW of 28 Da and lacks the ethylene spacer, making it a distinct chemical entity with non-interchangeable binding kinetics . The 3-APBT scaffold itself is a potent SNDRA with characterized 5-HT2 receptor agonism (5-HT2A Ki = 461 ± 50 nM, EC50 = 44.4 nM) [1]; acylation of the amine to form the target compound is expected to abolish or radically alter this transporter-mediated release activity while potentially generating a new pharmacology that has not been characterized in the peer-reviewed literature.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide from Analogs


Molecular Weight and Linker Length Differentiation vs. 2-Fluorobenzamide Analog (CAS 2034617-38-2)

The target compound incorporates a 3-(2-fluorophenyl)propanamide side chain with an ethylene (-CH2CH2-) spacer between the carbonyl carbon and the 2-fluorophenyl ring. This results in a molecular weight of 341.4 Da and a molecular formula of C20H20FNOS . The closest benzamide analog, N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide (CAS 2034617-38-2), has a molecular weight of 313.4 Da (formula C18H16FNOS), with the 2-fluorophenyl directly attached to the carbonyl without an ethylene spacer . The quantified difference is ΔMW = 28 Da (ΔCH2CH2), representing two additional methylene units in the target compound. The ZINC-calculated logP for the target compound is 5.578 [1], whereas the benzamide analog, lacking the ethylene spacer, is predicted to have a lower logP (approximately 4.0–4.5), though no experimentally validated logP is available for either compound.

medicinal chemistry structure-activity relationship linker optimization

2-Fluorophenyl vs. 4-Methoxyphenyl Substitution: Physicochemical Property Divergence

The target compound bears a 2-fluorophenyl group on the propanamide side chain . The directly comparable 4-methoxyphenyl analog, N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide (CAS 2034469-31-1), carries a 4-methoxyphenyl group (MW 367.5 Da, formula C21H23NO2S) . The ortho-fluorine substitution in the target compound introduces an electronegative halogen that increases metabolic stability via cytochrome P450 resistance, while the para-methoxy substitution in the comparator introduces an electron-donating group susceptible to O-demethylation. The target compound is therefore predicted to exhibit slower oxidative metabolism compared to the 4-methoxyphenyl analog, though no head-to-head metabolic stability data exist. The fluorophenyl analog also has a lower hydrogen-bond acceptor count (2 vs. 3 for the methoxy analog) and a smaller topological polar surface area, predicting higher passive membrane permeability.

medicinal chemistry physicochemical profiling lead optimization

GC-MS Spectral Reference Availability: Forensic Identification Differentiation

The target compound has a verified GC-MS spectrum archived in the Wiley 'Mass Spectra of Designer Drugs 2024' spectral library (SpectraBase Compound ID FWenjdLEFbE) [1]. This library is an annually updated, peer-recognized reference collection used by forensic toxicology laboratories for unambiguous identification of novel psychoactive substances (NPS) and their analogs. The 2-fluorobenzamide analog (CAS 2034617-38-2) and the 4-methoxyphenyl analog (CAS 2034469-31-1) are not confirmed to be present in this specific curated library, meaning that forensic or clinical laboratories seeking a verified reference spectrum for GC-MS confirmation have a uniquely accessible analytical anchor for the target compound. The exact mass is reported as 341.124964 g/mol [1].

forensic toxicology analytical chemistry designer drug identification

Amide vs. Free Amine: Functional Group Pharmacophore Differentiation from the 3-APBT Scaffold

The target compound is the N-acylated derivative of 3-APBT (1-(1-benzothiophen-3-yl)propan-2-amine), where the primary amine is converted to a secondary amide via condensation with 3-(2-fluorophenyl)propanoic acid. 3-APBT itself is a well-characterized serotonin-norepinephrine-dopamine releasing agent (SNDRA) with 5-HT2 receptor agonist activity. In rat brain synaptosomes, 3-APBT releases [3H]5-HT with EC50 values in the nanomolar range (comparable to the APBT class range of 8.9–36.9 nM across positional isomers, vs. 75.9 nM for MDMA) [1]. At the 5-HT2A receptor, 3-APBT exhibits a Ki of 461 ± 50 nM and EC50 of 44.4 nM (Emax 94.3% of 5-HT maximum) [2]. Acylation of the primary amine to form a secondary amide neutralizes the basic nitrogen (pKa shift from ~10 to neutral), abolishing the cationic center required for monoamine transporter substrate recognition and dramatically altering the protonation-dependent binding to aminergic GPCRs. No published pharmacological data exist for the target compound to confirm this predicted loss of SNDRA activity, but this represents a fundamental pharmacophore transformation.

pharmacology monoamine transporters serotonin receptors drug design

Procurement Status and Commercial Availability: Target Compound as Custom-Synthesis-Only vs. Commercially Available Analogs

The ZINC database lists the target compound (ZINC9576) as 'Orphaned' since 2015-08-07 with zero vendors and zero annotated catalogs [1]. The Chemsrc database similarly reports no recommended suppliers for this compound . In contrast, the 2-fluorobenzamide analog (CAS 2034617-38-2) is available through multiple chemical vendors at purities of 95%+ . The 4-methoxyphenyl analog (CAS 2034469-31-1) is also listed as commercially available . This means the target compound currently requires custom synthesis, with associated lead times (typically 4–12 weeks), minimum order quantities, and cost premiums that are not incurred when procuring the commercially stocked analogs.

chemical procurement supply chain custom synthesis research chemicals

Best-Research and Industrial Application Scenarios for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide (CAS 2097864-40-7)


Forensic Toxicology Reference Standard for GC-MS Confirmation of Benzothiophene-Derived Novel Psychoactive Substances

The compound's inclusion in the Wiley 'Mass Spectra of Designer Drugs 2024' spectral library with a verified GC-MS spectrum (SpectraBase Compound ID FWenjdLEFbE, exact mass 341.124964 g/mol) [1] makes it a validated reference standard for forensic laboratories screening for emerging benzothiophene-class NPS analogs. Unlike many structurally related analogs that lack curated spectral library entries, this compound offers immediate, defensible chromatographic identification without requiring in-house reference material characterization. Forensic method development and validation workflows can proceed directly using the published spectrum for retention time locking and mass spectral matching.

Medicinal Chemistry SAR Exploration of Amide-Linked Benzothiophene Derivatives for GPCR and Transporter Target Deorphanization

The target compound represents a specific structural perturbation of the known 3-APBT pharmacophore—conversion of the primary amine to a secondary 3-(2-fluorophenyl)propanamide [2]. This transformation is predicted to abolish the monoamine transporter substrate activity that characterizes 3-APBT (SERT release EC50 range 8.9–36.9 nM) [2], while potentially conferring novel GPCR pharmacology. Medicinal chemistry groups conducting systematic SAR around the benzothiophene-3-yl scaffold would use this compound to probe the influence of amide N-substitution on target selectivity, metabolic stability (ortho-fluorine on phenyl ring), and CNS penetration (logP 5.578) [3] relative to the free amine, benzamide, and 4-methoxyphenyl comparator series.

Analytical Method Development for Differentiation of Positional and Functional Group Isomers in Benzothiophene Chemical Space

This compound's unique combination of the 2-fluorophenyl substitution on a propanamide linker (3 spacer atoms) provides a distinct chromatographic and spectroscopic fingerprint compared to its closest analogs: the 2-fluorobenzamide (1 spacer atom, MW 313.4) and the 4-methoxyphenyl propanamide (MW 367.5) [1]. Analytical chemistry laboratories developing HPLC, UPLC-MS, or GC-MS methods for resolving closely related benzothiophene derivatives would use this compound as a critical selectivity challenge—its intermediate linker length and specific fluorophenyl substitution pattern generate unique retention behavior that validates method specificity for isomer discrimination.

Custom-Synthesis Procurement Planning and Supply Chain Risk Assessment for Early-Stage Research Compounds

Given the compound's orphaned status in the ZINC database (ZINC9576, zero vendors since 2015) [3] and absence of recommended suppliers in Chemsrc , procurement teams should plan for custom synthesis with expected lead times of 4–12 weeks. This compound serves as a case study for supply chain risk assessment: researchers must weigh the unique structural features (2-fluorophenyl propanamide linker, forensic library reference spectrum) against the procurement barriers (no commercial stock, minimum order quantities, synthesis validation requirements) when selecting from among the broader benzothiophene analog family.

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.